2-Hexadecyldimethylbenzylammonium chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecyldimethylbenzylammonium chloride can be synthesized through the quaternization of dimethylbenzylamine with hexadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction can be represented as follows:
C6H5CH2N(CH3)2+C16H33Cl→C6H5CH2N(CH3)2C16H33Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Hexadecyldimethylbenzylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.
Ion-Exchange Reactions: These reactions occur in aqueous solutions where the chloride ion is exchanged with other anions like bromide or iodide.
Major Products
The major products of these reactions depend on the substituting nucleophile. For example, reacting with sodium hydroxide would yield the corresponding hydroxide salt of the quaternary ammonium compound .
Scientific Research Applications
2-Hexadecyldimethylbenzylammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexadecyldimethylbenzylammonium chloride involves its interaction with microbial cell membranes. The cationic surfactant disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This disruption is primarily due to the compound’s ability to integrate into the lipid bilayer and alter its permeability .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but a shorter alkyl chain.
Cetylpyridinium chloride: A cationic surfactant used in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: A quaternary ammonium compound with a shorter alkyl chain, used in similar applications.
Uniqueness
2-Hexadecyldimethylbenzylammonium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting microbial cell membranes compared to compounds with shorter alkyl chains .
Properties
IUPAC Name |
benzyl-hexadecan-2-yl-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-17-20-24(2)26(3,4)23-25-21-18-16-19-22-25;/h16,18-19,21-22,24H,5-15,17,20,23H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIJUCDWVWSCHZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885468 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30251-10-6 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30251-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030251106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-(1-methylpentadecyl)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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